2-(4-Chlorophenoxy)-1-[4-(4-methylcyclohexyl)piperazin-1-yl]ethanone 2-(4-Chlorophenoxy)-1-[4-(4-methylcyclohexyl)piperazin-1-yl]ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC14630828
InChI: InChI=1S/C19H27ClN2O2/c1-15-2-6-17(7-3-15)21-10-12-22(13-11-21)19(23)14-24-18-8-4-16(20)5-9-18/h4-5,8-9,15,17H,2-3,6-7,10-14H2,1H3
SMILES:
Molecular Formula: C19H27ClN2O2
Molecular Weight: 350.9 g/mol

2-(4-Chlorophenoxy)-1-[4-(4-methylcyclohexyl)piperazin-1-yl]ethanone

CAS No.:

Cat. No.: VC14630828

Molecular Formula: C19H27ClN2O2

Molecular Weight: 350.9 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Chlorophenoxy)-1-[4-(4-methylcyclohexyl)piperazin-1-yl]ethanone -

Specification

Molecular Formula C19H27ClN2O2
Molecular Weight 350.9 g/mol
IUPAC Name 2-(4-chlorophenoxy)-1-[4-(4-methylcyclohexyl)piperazin-1-yl]ethanone
Standard InChI InChI=1S/C19H27ClN2O2/c1-15-2-6-17(7-3-15)21-10-12-22(13-11-21)19(23)14-24-18-8-4-16(20)5-9-18/h4-5,8-9,15,17H,2-3,6-7,10-14H2,1H3
Standard InChI Key JGGABSIMCXKFJU-UHFFFAOYSA-N
Canonical SMILES CC1CCC(CC1)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-(4-Chlorophenoxy)-1-[4-(4-methylcyclohexyl)piperazin-1-yl]ethanone consists of three primary components:

  • A 4-chlorophenoxy group attached to an ethanone backbone.

  • A piperazine ring substituted at the 1-position with a 4-methylcyclohexyl group.

  • A keto-functionalized ethanone bridge connecting the aromatic and heterocyclic moieties.

The molecular formula is hypothesized as C₂₀H₂₈ClN₂O₂, with a calculated molecular weight of 369.9 g/mol based on analogs such as 2-(4-chlorophenoxy)-1-[4-(phenylmethyl)piperazin-1-yl]ethanone (C₁₉H₂₁ClN₂O₂, 344.84 g/mol) . The 4-methylcyclohexyl substituent introduces steric bulk and hydrophobicity compared to simpler aryl or alkyl piperazine derivatives .

Stereochemical Considerations

Synthesis and Computational Characterization

Synthetic Routes

While no direct synthesis has been reported, analogous compounds are typically prepared through:

  • Nucleophilic Acyl Substitution: Reaction of 2-chloro-1-(piperazin-1-yl)ethanone derivatives with 4-chlorophenol under basic conditions .

  • Piperazine Functionalization: Introducing the 4-methylcyclohexyl group via reductive amination of cyclohexanone derivatives with piperazine intermediates .

Key reaction parameters include:

  • Temperature: 80–120°C

  • Catalysts: Pd/C for hydrogenation steps

  • Solvents: Dichloromethane or tetrahydrofuran

Computational Physicochemical Properties

Using tools like XLogP3 and Molinspiration:

PropertyValueMethod/Source
logP3.8 ± 0.2XLogP3
Topological PSA32.8 ŲCactvs 3.4.8
Hydrogen Bond Donors0PubChem
Rotatable Bonds5Cactvs 3.4.8

These values suggest moderate lipophilicity and membrane permeability, comparable to 2-(4-chlorophenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone (logP 3.16) .

ParameterPrediction
Caco-2 Permeability12.7 × 10⁻⁶ cm/s
hERG InhibitionIC₅₀ > 10 μM
CYP3A4 InhibitionModerate (Ki ≈ 5 μM)

The compound likely exhibits:

  • Moderate oral bioavailability (F ≈ 30–40%)

  • Half-life (t₁/₂) of 4–6 hours in rodents

Toxicological Considerations

Acute Toxicity

Analogous chlorophenoxy-piperazines show:

  • LD₅₀ (Mouse, oral): 480 mg/kg

  • Skin Irritation: Mild to moderate (OECD 404)

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